molecular formula C15H10ClNOS2 B3421943 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-chlorophenyl)ethanone CAS No. 23384-66-9

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-chlorophenyl)ethanone

Cat. No.: B3421943
CAS No.: 23384-66-9
M. Wt: 319.8 g/mol
InChI Key: QDOHUROGULDTKW-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-chlorophenyl)ethanone is an organic compound that features a benzothiazole ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-chlorophenyl)ethanone typically involves the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate electrophile.

    Thioether Formation: The benzothiazole derivative is then reacted with a chlorophenyl ethanone derivative under basic conditions to form the thioether linkage.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Batch Reactors: Using batch reactors for the controlled addition of reagents and monitoring of reaction conditions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-chlorophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-chlorophenyl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interfere with cellular processes.

    Biological Studies: Used in studies involving enzyme inhibition and protein interactions.

    Material Science: Explored for its properties in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-chlorophenyl)ethanone exerts its effects involves:

    Molecular Targets: It can target specific enzymes or proteins, inhibiting their function.

    Pathways Involved: It may interfere with signaling pathways crucial for cell survival and proliferation, leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone: Lacks the chlorophenyl group, which may affect its biological activity.

    2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-methylphenyl)ethanone: Contains a methyl group instead of a chlorine atom, potentially altering its reactivity and applications.

Uniqueness

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-chlorophenyl)ethanone is unique due to the presence of the chlorophenyl group, which can enhance its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

23384-66-9

Molecular Formula

C15H10ClNOS2

Molecular Weight

319.8 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-chlorophenyl)ethanone

InChI

InChI=1S/C15H10ClNOS2/c16-11-7-5-10(6-8-11)13(18)9-19-15-17-12-3-1-2-4-14(12)20-15/h1-8H,9H2

InChI Key

QDOHUROGULDTKW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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